N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-indazol-2-ylacetamide
Description
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-indazol-2-ylacetamide is a complex organic compound that features a pyrimidine ring, a piperidine ring, and an indazole moiety
Properties
IUPAC Name |
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-indazol-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-14-11-19(22-15(2)21-14)25-9-7-17(8-10-25)23-20(27)13-26-12-16-5-3-4-6-18(16)24-26/h3-6,11-12,17H,7-10,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQVNEJIWSMYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)NC(=O)CN3C=C4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-indazol-2-ylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine and indazole intermediates, followed by their coupling through a piperidine linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-indazol-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen or add hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can replace one functional group with another, often using halogenating agents or nucleophiles.
Hydrolysis: This reaction can break down the compound into smaller fragments, usually in the presence of water and an acid or base catalyst.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-indazol-2-ylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-indazol-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-indazol-2-ylacetamide can be compared with other similar compounds, such as:
4,6-Dimethylpyrimidine: This compound shares the pyrimidine ring structure but lacks the piperidine and indazole moieties.
Indazole derivatives: These compounds share the indazole moiety and may have similar biological activities but differ in their overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
